molecular formula C17H13ClO5 B11643287 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B11643287
M. Wt: 332.7 g/mol
InChI Key: KYOLYRGULJYPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of Meldrum’s acid with appropriate aldehydes or ketones under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or acetic anhydride . The controlled addition of acetic anhydride to a mixture of Meldrum’s acid, the aldehyde or ketone, and an acid catalyst can yield the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge in the corresponding oxygen . This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of a chlorophenyl group, a furan ring, and a dioxane-dione moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C17H13ClO5

Molecular Weight

332.7 g/mol

IUPAC Name

5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C17H13ClO5/c1-17(2)22-15(19)13(16(20)23-17)9-12-7-8-14(21-12)10-3-5-11(18)6-4-10/h3-9H,1-2H3

InChI Key

KYOLYRGULJYPLX-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.